molecular formula C21H26N2O3 B268759 N,N-diethyl-3-[(3-propoxybenzoyl)amino]benzamide

N,N-diethyl-3-[(3-propoxybenzoyl)amino]benzamide

Cat. No. B268759
M. Wt: 354.4 g/mol
InChI Key: CMRLFDYYIIXBPL-UHFFFAOYSA-N
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Description

N,N-diethyl-3-[(3-propoxybenzoyl)amino]benzamide, also known as DPBA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. DPBA is a benzamide derivative and belongs to the family of N-acyl benzamides.

Scientific Research Applications

N,N-diethyl-3-[(3-propoxybenzoyl)amino]benzamide has been found to have potential applications in various fields of research, including neuroscience, cancer research, and drug discovery. In neuroscience, N,N-diethyl-3-[(3-propoxybenzoyl)amino]benzamide has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. In cancer research, N,N-diethyl-3-[(3-propoxybenzoyl)amino]benzamide has been found to have antitumor activity against various types of cancer cells, including breast cancer, lung cancer, and melanoma. In drug discovery, N,N-diethyl-3-[(3-propoxybenzoyl)amino]benzamide has been used as a lead compound to develop new drugs with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action of N,N-diethyl-3-[(3-propoxybenzoyl)amino]benzamide is not fully understood, but it is believed to involve the inhibition of protein kinases and the modulation of intracellular signaling pathways. N,N-diethyl-3-[(3-propoxybenzoyl)amino]benzamide has been shown to inhibit the activity of protein kinases such as Akt and ERK, which are involved in cell survival and proliferation. N,N-diethyl-3-[(3-propoxybenzoyl)amino]benzamide has also been found to modulate the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and differentiation.
Biochemical and Physiological Effects
N,N-diethyl-3-[(3-propoxybenzoyl)amino]benzamide has been found to have various biochemical and physiological effects, including the modulation of oxidative stress, inflammation, and apoptosis. N,N-diethyl-3-[(3-propoxybenzoyl)amino]benzamide has been shown to reduce oxidative stress in animal models of Parkinson's disease and Alzheimer's disease by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase. N,N-diethyl-3-[(3-propoxybenzoyl)amino]benzamide has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Additionally, N,N-diethyl-3-[(3-propoxybenzoyl)amino]benzamide has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.

Advantages and Limitations for Lab Experiments

N,N-diethyl-3-[(3-propoxybenzoyl)amino]benzamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. N,N-diethyl-3-[(3-propoxybenzoyl)amino]benzamide is also relatively easy to synthesize, which makes it a cost-effective compound for research purposes. However, N,N-diethyl-3-[(3-propoxybenzoyl)amino]benzamide also has some limitations, including its low water solubility and potential toxicity at high concentrations. Researchers should take these limitations into consideration when designing experiments using N,N-diethyl-3-[(3-propoxybenzoyl)amino]benzamide.

Future Directions

There are several future directions for research on N,N-diethyl-3-[(3-propoxybenzoyl)amino]benzamide, including the development of new derivatives with improved efficacy and safety profiles, the investigation of its potential applications in other fields of research, and the elucidation of its mechanism of action. Additionally, further studies are needed to determine the optimal dosage and administration route for N,N-diethyl-3-[(3-propoxybenzoyl)amino]benzamide in different experimental models. Overall, N,N-diethyl-3-[(3-propoxybenzoyl)amino]benzamide has significant potential for advancing scientific research in various fields and warrants further investigation.

Synthesis Methods

N,N-diethyl-3-[(3-propoxybenzoyl)amino]benzamide is synthesized using a multistep process that involves the reaction of 3-propoxybenzoic acid with thionyl chloride to form 3-propoxybenzoyl chloride. This intermediate product is then reacted with N,N-diethylethylenediamine in the presence of triethylamine to form N,N-diethyl-3-[(3-propoxybenzoyl)amino]benzamide. The final product is then purified using column chromatography to obtain a pure sample of N,N-diethyl-3-[(3-propoxybenzoyl)amino]benzamide.

properties

Product Name

N,N-diethyl-3-[(3-propoxybenzoyl)amino]benzamide

Molecular Formula

C21H26N2O3

Molecular Weight

354.4 g/mol

IUPAC Name

N,N-diethyl-3-[(3-propoxybenzoyl)amino]benzamide

InChI

InChI=1S/C21H26N2O3/c1-4-13-26-19-12-8-9-16(15-19)20(24)22-18-11-7-10-17(14-18)21(25)23(5-2)6-3/h7-12,14-15H,4-6,13H2,1-3H3,(H,22,24)

InChI Key

CMRLFDYYIIXBPL-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C(=O)N(CC)CC

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C(=O)N(CC)CC

Origin of Product

United States

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